1-L-1,2-anhydro-myo-inositol
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Overview
Description
1-L-1,2-anhydro-myo-inositol is a conduritol epoxide resulting from the formal epoxidation of the double bond of (-)-conduritol B. It derives from a (-)-conduritol B. It is an enantiomer of a 1-D-1,2-anhydro-myo-inositol.
Scientific Research Applications
Synthesis and Biological Activity
1-L-1,2-anhydro-myo-inositol has been synthesized as a potential glycosidase inhibitor. Its synthesis from 1 L -1- O -toluene- p -sulphonyl- chiro -inositol and related compounds has been explored for potential biological activities (Mercier et al., 1971).
Interaction with Yeast α‐glucosidase
This compound has been studied for its interaction with yeast α‐glucosidase. The study focused on understanding the stereochemistry and biological interactions of the IL-form of 1-L-1,2-anhydro-myo-inositol (Barnett et al., 1971).
Role in Plant Biology
In the broader context of myo-inositol research, its role in plant biology is significant. It's involved in several metabolic and regulatory processes in plants, impacting growth and development. The synthesis of myo-inositol from glucose and its conversion into various compounds like phytic acid in seeds has been a subject of study (Nunes et al., 2006).
Quantification in Clinical Samples
The quantification of myo-inositol and its derivatives like 1,5-anhydro- D-sorbitol, and D-chiro-inositol in clinical samples using high-performance liquid chromatography has been developed. This method aids in understanding its concentration and role in various biological contexts (Schimpf et al., 2015).
Metabolism and Implications in Nutrition
The metabolism of myo-inositol and its implications in nutrition, particularly in poultry, has been reviewed. Its role in lipid signaling, glucose, and insulin metabolism is crucial (Gonzalez-Uarquin et al., 2019).
Therapeutic Potential
Research has indicated the potential therapeutic uses of myo-inositol in various diseases, from diabetes to cancer. This includes its role as an insulin sensitizing agent and involvement in signal transduction pathways (Chhetri, 2019).
Role in Male Fertility
Studies have also explored the role of myo-inositol in male fertility, particularly its antioxidant and prokinetic roles and its importance in hormonal regulation (Condorelli et al., 2017).
properties
Product Name |
1-L-1,2-anhydro-myo-inositol |
---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1R,2S,3R,4R,5S,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m1/s1 |
InChI Key |
ZHMWOVGZCINIHW-JIGFOQOZSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]2[C@@H]([C@H]1O)O2)O)O)O |
Canonical SMILES |
C1(C(C(C2C(C1O)O2)O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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